Cas no 57399-97-0 (Ethyl (4-aminophenyl)carbamate)

Ethyl (4-aminophenyl)carbamate 化学的及び物理的性質
名前と識別子
-
- Ethyl (4-aminophenyl)carbamate
- ethyl (4-aminophenyl)carbamate(SALTDATA: FREE)
- ethyl N-(4-aminophenyl)carbamate
- ALBB-024842
- AS-60407
- Carbamic acid, (4-aminophenyl)-, ethyl ester
- SCHEMBL854996
- DTXSID60508375
- Z283822580
- AKOS000153799
- Ethyl(4-aminophenyl)carbamate
- 57399-97-0
- MFCD00134818
- (4-Amino-phenyl)-carbamic acid ethyl ester
- CS-0094348
- D96066
- DA-18466
- Ethyl (4-aminophenyl)carbamate, AldrichCPR
- SABZQUOBNXDLDV-UHFFFAOYSA-N
- EN300-41671
- 4-Amino-phenyl-urethane
-
- MDL: MFCD00134818
- インチ: InChI=1S/C9H12N2O2/c1-2-13-9(12)11-8-5-3-7(10)4-6-8/h3-6H,2,10H2,1H3,(H,11,12)
- InChIKey: SABZQUOBNXDLDV-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)NC1=CC=C(C=C1)N
計算された属性
- せいみつぶんしりょう: 180.09000
- どういたいしつりょう: 180.089877630g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.6
- トポロジー分子極性表面積: 64.4Ų
じっけんとくせい
- PSA: 64.35000
- LogP: 2.49140
Ethyl (4-aminophenyl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D771303-1g |
ETHYL (4-AMINOPHENYL)CARBAMATE |
57399-97-0 | 99% | 1g |
$275 | 2024-06-06 | |
SHENG KE LU SI SHENG WU JI SHU | sc-351777A-5g |
ethyl N-(4-aminophenyl)carbamate, |
57399-97-0 | 5g |
¥6017.00 | 2023-09-05 | ||
eNovation Chemicals LLC | D771303-250mg |
ETHYL (4-AMINOPHENYL)CARBAMATE |
57399-97-0 | 99% | 250mg |
$165 | 2024-06-06 | |
Enamine | EN300-41671-0.5g |
ethyl N-(4-aminophenyl)carbamate |
57399-97-0 | 95.0% | 0.5g |
$54.0 | 2025-02-20 | |
SHENG KE LU SI SHENG WU JI SHU | sc-351777A-5 g |
ethyl N-(4-aminophenyl)carbamate, |
57399-97-0 | 5g |
¥6,017.00 | 2023-07-11 | ||
Aaron | AR00EDA4-10g |
ETHYL (4-AMINOPHENYL)CARBAMATE |
57399-97-0 | 95% | 10g |
$643.00 | 2023-12-13 | |
abcr | AB218695-5g |
Ethyl(4-aminophenyl)carbamate, 95%; . |
57399-97-0 | 95% | 5g |
€381.90 | 2025-02-20 | |
A2B Chem LLC | AG69296-1g |
Ethyl (4-aminophenyl)carbamate |
57399-97-0 | 95% | 1g |
$61.00 | 2024-04-19 | |
A2B Chem LLC | AG69296-5g |
Ethyl (4-aminophenyl)carbamate |
57399-97-0 | 95% | 5g |
$212.00 | 2024-04-19 | |
Aaron | AR00EDA4-1g |
Ethyl (4-aminophenyl)carbamate |
57399-97-0 | 95% | 1g |
$120.00 | 2025-01-24 |
Ethyl (4-aminophenyl)carbamate 関連文献
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Bingxin Liu,Yue Wang,Mingxiao Deng,Jianhua Lü,Cuiyan Tong,Changli Lü RSC Adv., 2014,4, 57245-57249
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Yikang Cong,Xingnan Chen,Yan Mei,Jun Ye Dalton Trans., 2022,51, 2923-2931
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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5. Benzothiadiazole building units in solution-processable small molecules for organic photovoltaicsJia Du,Michael C. Biewer,Mihaela C. Stefan J. Mater. Chem. A, 2016,4, 15771-15787
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Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
Ethyl (4-aminophenyl)carbamateに関する追加情報
Ethyl (4-Aminophenyl)Carbamate: A Comprehensive Overview
Ethyl (4-aminophenyl)carbamate, also known by its CAS number 57399-97-0, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound has been extensively studied for its potential applications in drug development, agrochemicals, and materials science. The structure of Ethyl (4-aminophenyl)carbamate consists of a carbamate group attached to an ethyl moiety and a 4-aminophenyl ring, which contributes to its unique chemical properties.
Recent studies have highlighted the importance of Ethyl (4-aminophenyl)carbamate in the development of bioactive molecules. Researchers have explored its role as a precursor in the synthesis of various pharmaceutical agents, particularly those targeting neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's ability to interact with specific enzymes and receptors makes it a valuable tool in drug discovery efforts.
One of the most promising applications of Ethyl (4-aminophenyl)carbamate is in the field of agrochemistry. Scientists have investigated its potential as a plant growth regulator, demonstrating its ability to enhance crop yields under stress conditions such as drought or salinity. This property has led to increased interest in its use as a sustainable agricultural solution.
In addition to its biological applications, Ethyl (4-aminophenyl)carbamate has also been studied for its role in materials science. Researchers have explored its use as a building block for advanced polymers and coatings, leveraging its unique chemical structure to create materials with enhanced mechanical and thermal properties.
The synthesis of Ethyl (4-aminophenyl)carbamate has been optimized through various methodologies, including nucleophilic substitution and coupling reactions. These advancements have made the compound more accessible for large-scale production, further enhancing its potential for industrial applications.
Recent advancements in computational chemistry have provided deeper insights into the molecular interactions of Ethyl (4-aminophenyl)carbamate. By employing techniques such as molecular docking and quantum mechanics, researchers have been able to predict its binding affinities with various biological targets, paving the way for more targeted drug design strategies.
Ethical considerations surrounding the use of Ethyl (4-aminophenyl)carbamate have also been a topic of discussion within the scientific community. As with any chemical compound, proper handling and disposal are essential to minimize environmental impact and ensure safety for both humans and ecosystems.
In conclusion, Ethyl (4-aminophenyl)carbamate, with its CAS number 57399-97-0, represents a versatile compound with diverse applications across multiple disciplines. Its role in drug discovery, agriculture, and materials science underscores its importance in modern research and development efforts.
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